molecular formula C18H16Cl2N2O2 B2556242 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide CAS No. 954668-92-9

2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide

Cat. No.: B2556242
CAS No.: 954668-92-9
M. Wt: 363.24
InChI Key: LHLMAPYEGSTRKB-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is an organic compound with the molecular formula C14H10Cl2N2O2. It is a white crystalline solid that is insoluble in water but soluble in organic solvents like dimethylformamide and pyridine . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can be achieved through several routes. One common method involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst . Another method involves the reaction of oxalyl chloride or phosgene with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline . These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific applications and effectiveness, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

2-chloro-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-5-7-14(8-6-13)22-11-12(9-17(22)23)10-21-18(24)15-3-1-2-4-16(15)20/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMAPYEGSTRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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